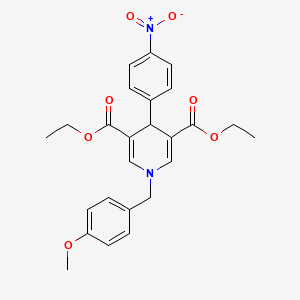
Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs, particularly those targeting cardiovascular diseases.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
1,4-Dihydropyridines, including this compound, undergo various chemical reactions:
Oxidation: They can be oxidized to pyridines using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can yield tetrahydropyridines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing cardiovascular drugs due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1,4-dihydropyridines generally involves the inhibition of calcium ion influx through L-type calcium channels. This leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, felodipine, and amlodipine. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical uses. The unique structural features of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, such as the presence of methoxy and nitro groups, may confer distinct biological activities and pharmacological profiles .
Properties
Molecular Formula |
C25H26N2O7 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O7/c1-4-33-24(28)21-15-26(14-17-6-12-20(32-3)13-7-17)16-22(25(29)34-5-2)23(21)18-8-10-19(11-9-18)27(30)31/h6-13,15-16,23H,4-5,14H2,1-3H3 |
InChI Key |
YUSNQAZMMKQOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















